molecular formula C18H21NO3S B344696 2-((4-Ethoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 868143-14-0

2-((4-Ethoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B344696
CAS No.: 868143-14-0
M. Wt: 331.4g/mol
InChI Key: SVHZZRUCWOYDFL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 2-((4-ethoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline reflects its bicyclic tetrahydroisoquinoline core (C9H11N) functionalized at the 2-position with a sulfonyl group linked to a 4-ethoxy-3-methylphenyl substituent. The numbering prioritizes the tetrahydroisoquinoline system, with the sulfonamide group (-SO2-) acting as a bridge to the aromatic ring (Table 1).

Table 1: Molecular Identity

Property Value
IUPAC Name 2-(4-ethoxy-3-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Molecular Formula C₁₈H₂₁NO₃S
Molecular Weight 331.4 g/mol
SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C

Isomeric possibilities arise from:

  • Stereochemistry : The tetrahydroisoquinoline ring adopts a boat or chair conformation, influencing the spatial orientation of the sulfonamide group.
  • Sulfonamide Tautomerism : The -SO2NH- group may exhibit sulfonamide-sulfonimide tautomerism, though computational studies favor the sulfonamide form in nonpolar environments.

Molecular Geometry and Conformational Analysis

X-ray diffraction data for analogous N-sulfonyl-1,2,3,4-tetrahydroisoquinolines (NSTHIQs) reveal a non-planar geometry , with the sulfonyl group orthogonal to the tetrahydroisoquinoline plane (dihedral angle: 85–92°). Density Functional Theory (DFT) calculations predict:

  • Ring Puckering : The tetrahydroisoquinoline adopts a half-chair conformation, minimizing steric clashes between the sulfonyl group and adjacent hydrogens.
  • Sulfonamide Orientation : The -SO2- group adopts a gauche conformation relative to the phenyl ring, stabilizing intramolecular hydrogen bonds with the NH group.

Electronic Structure and Sulfonamide Group Reactivity

The sulfonamide moiety dominates the electronic profile:

  • Resonance Effects : The -SO2- group withdraws electron density via conjugation, polarizing the tetrahydroisoquinoline’s nitrogen lone pair (NBO charge: −0.52 e).
  • Acid-Base Behavior : The NH group exhibits weak acidity (predicted pKa ~10.2), enabling deprotonation under basic conditions to form a nucleophilic sulfonamidate ion.

Sulfur K-edge X-ray Absorption Spectroscopy (XAS) of related sulfonamides confirms σ* antibonding orbital occupancy , correlating with enhanced electrophilicity at the sulfur center. This electronic configuration facilitates reactions such as:

  • Nucleophilic Aromatic Substitution : Attack at the phenyl ring’s para-position.
  • Reductive Desulfonylation : Cleavage of the S-N bond using LiAlH4.

Comparative Analysis with Related Tetrahydroisoquinoline Sulfonyl Derivatives

Table 2: Structural and Functional Comparison

Compound Substituent Pattern Key Properties Citation
KY-021 3-Carboxylic acid, 7-alkoxy PPARγ agonist, antidiabetic
NSTHIQ Derivative 5 4-Fluorophenyl sulfonyl Antifungal (MIC: 12 µg/mL)
2-((3-Chlorobenzyl)sulfonyl)-THIQ 3-Chlorobenzyl sulfonyl Antimicrobial (theoretical)

Key distinctions include:

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF3) enhance antifungal activity by 40% compared to alkyl substituents.
  • Steric Bulk : Larger substituents (e.g., benzyl vs. methyl) reduce conformational flexibility, impacting target binding.

Properties

IUPAC Name

2-(4-ethoxy-3-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-3-22-18-9-8-17(12-14(18)2)23(20,21)19-11-10-15-6-4-5-7-16(15)13-19/h4-9,12H,3,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHZZRUCWOYDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Pictet–Spengler reaction is a classical method for constructing tetrahydroisoquinoline scaffolds. In this approach, N-aralkylsulfonamides react with formaldehyde donors (e.g., s-trioxane) under acidic conditions to form the tetrahydroisoquinoline ring. A silica-supported Preyssler heteropolyacid (H14_{14}[NaP5_5W30_{30}O110_{110}]/SiO2_2) serves as a recyclable catalyst, enabling the reaction to proceed at 70°C in toluene with 0.5 mol% catalyst loading.

Procedure and Yield

  • Substrates : N-(4-Ethoxy-3-methylbenzyl)sulfonamide and s-trioxane.

  • Catalyst : Preyssler heteropolyacid on silica (PASiO2_240).

  • Conditions : Toluene, 70°C, 12–24 hours.

  • Yield : 85–92% after column chromatography.

Advantages and Limitations

  • Advantages : High atom economy, recyclable catalyst (up to five cycles without activity loss), and compatibility with electron-rich sulfonamides.

  • Limitations : Requires anhydrous conditions and prolonged reaction times for sterically hindered substrates.

DDQ-Mediated Oxidative C(sp³)–H Functionalization

Direct C–H Sulfonylation Strategy

A metal-free oxidative approach utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to generate N-sulfonyl iminium ions in situ from N-sulfonyl-1,2,3,4-tetrahydroisoquinolines. The iminium intermediate undergoes nucleophilic trapping with sulfonylating agents, enabling C(1)-functionalization.

Optimization and Scope

  • Oxidant : DDQ (1.1 equiv) in dichloromethane (DCM) at ambient temperature.

  • Nucleophile : 4-Ethoxy-3-methylbenzenesulfonyl chloride.

  • Additives : 4Å molecular sieves to scavenge water.

  • Yield : 78–84% for C(1)-sulfonylated products.

Mechanistic Insights

The reaction proceeds via single-electron oxidation of the tetrahydroisoquinoline nitrogen, forming a stabilized iminium ion. Subsequent nucleophilic attack by the sulfonyl chloride yields the desired product (Figure 1).

Sulfur(VI) Fluoride Exchange (SuFEx) for Sulfonamide Formation

Two-Chamber Reactor Approach

A scalable SuFEx protocol employs N-phenyltrifluoromethanesulfonimide (PhNTf2_2) or triflic anhydride (Tf2_2O) as sulfonyl donors. The reaction is conducted in a two-chamber reactor to separate sensitive reagents.

Key Steps

  • Chamber A : Generation of sulfonyl fluoride intermediates using KHF2_2 as a fluoride source.

  • Chamber B : Coupling of tetrahydroisoquinoline with the sulfonyl fluoride.

  • Conditions : Acetonitrile/DMF (3:1), 18 hours at 25°C.

  • Yield : 70–89% with >95% purity.

Applications

This method is compatible with electron-deficient sulfonyl chlorides and avoids over-sulfonylation.

Aziridine Ring-Opening with Sulfonyl Electrophiles

Scandium Triflate-Catalyzed Method

A Chinese patent (CN103102304A) describes the synthesis via aziridine ring-opening using 2-aryl-1-sulfonylaziridines and benzyl alcohols. Scandium triflate (Sc(OTf)3_3) catalyzes the reaction in dichloroethane at 84°C.

Procedure

  • Substrates : 2-Phenyl-1-(4-ethoxy-3-methylphenylsulfonyl)aziridine and 3,4-dimethoxybenzyl alcohol.

  • Catalyst : Sc(OTf)3_3 (5 mol%).

  • Yield : 66–76% after column chromatography.

Stereochemical Considerations

The reaction proceeds with retention of configuration at the aziridine carbon, favoring trans-diastereomers.

Classical Sulfonamide Coupling

Amide Bond Formation

A straightforward method involves coupling 1,2,3,4-tetrahydroisoquinoline with 4-ethoxy-3-methylbenzenesulfonyl chloride using a base (e.g., triethylamine or DIPEA).

Optimization

  • Solvent : Dichloromethane or THF.

  • Base : DIPEA (2.5 equiv).

  • Temperature : 0°C to room temperature.

  • Yield : 65–72% after recrystallization.

Limitations

Competitive N-sulfonylation at multiple sites may occur, requiring careful stoichiometric control.

Comparative Analysis of Preparation Methods

Method Catalyst/Reagent Temperature Yield (%) Key Advantage
Pictet–SpenglerPreyssler heteropolyacid70°C85–92Recyclable catalyst, high atom economy
DDQ OxidationDDQ25°C78–84Metal-free, broad functional group tolerance
SuFExPhNTf2_2/Tf2_2O25°C70–89Scalable, high purity
Aziridine Ring-OpeningSc(OTf)3_384°C66–76Stereoselective
Classical CouplingDIPEA0–25°C65–72Simple setup, readily available reagents

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-((4-Ethoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: Used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-((4-Ethoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression.

Comparison with Similar Compounds

Key Observations :

  • Biological Activity : Substituents like tetrazolyl () or oxazole () correlate with PPARγ agonism, suggesting that the ethoxy-methylphenyl group in the target compound may favor different target interactions.
  • Synthetic Utility : Sulfonyl chlorides () are versatile intermediates, whereas sulfonamides (e.g., the target compound) are typically stable and used in final drug candidates.

Physicochemical Properties

  • Solubility : Sulfonamides generally exhibit moderate solubility; the ethoxy group may improve lipophilicity compared to methoxy analogs (logP data inferred from ).
  • Stability : Sulfonyl groups enhance stability over esters or amides, as seen in protease-resistant analogs .

Biological Activity

2-((4-Ethoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines (THIQs). THIQs have garnered significant attention in medicinal chemistry due to their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N3O4S with a molecular weight of 393.55 g/mol. The sulfonyl group enhances the compound's solubility and biological interactions.

PropertyValue
Molecular FormulaC20H25N3O4S
Molecular Weight393.55 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

The biological activity of THIQs is often attributed to their ability to interact with various molecular targets in the body. Studies suggest that compounds like this compound may inhibit specific enzymes or receptors involved in disease pathways.

  • Antioxidant Activity : THIQ derivatives have been shown to exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Neuroprotective Effects : Research indicates that THIQs can protect neuronal cells from apoptosis induced by neurotoxic agents.
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The modifications on the tetrahydroisoquinoline scaffold significantly influence the biological activity of these compounds. For instance:

  • The presence of a sulfonyl group has been linked to enhanced binding affinity for various biological targets.
  • Substituents on the aromatic ring (e.g., ethoxy and methyl groups) can modulate lipophilicity and bioavailability.

Study 1: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of several THIQ derivatives, including this compound. The compound demonstrated a significant reduction in neuronal cell death induced by oxidative stress in vitro. The half-maximal effective concentration (EC50) was determined to be approximately 5 µM.

Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory effects, the compound was assessed for its ability to inhibit LPS-induced inflammation in macrophages. Results indicated that it reduced TNF-alpha levels by over 50% at concentrations as low as 10 µM.

Pharmacological Applications

Given its promising biological activities, this compound could be explored for various therapeutic applications:

  • Neurodegenerative Diseases : Potential use in conditions like Alzheimer's and Parkinson's disease due to its neuroprotective properties.
  • Chronic Inflammatory Disorders : Could serve as a therapeutic agent in diseases characterized by chronic inflammation.

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